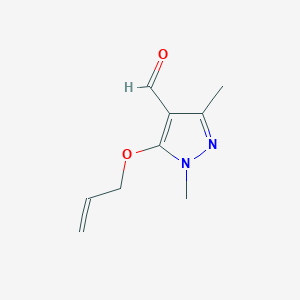

1,3-dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1,3-dimethyl-5-prop-2-enoxypyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-5-13-9-8(6-12)7(2)10-11(9)3/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKFRBJZBNPZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-5-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde (CAS Number: 321574-23-6) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antiviral effects.

- Molecular Formula : C₉H₁₂N₂O₂

- Molecular Weight : 180.204 g/mol

- Structural Characteristics : The presence of both the pyrazole ring and the aldehyde functional group contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

1. Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been found to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that pyrazole derivatives can selectively inhibit the proliferation of cancer cells. A study highlighted the anticancer activity of related pyrazole compounds through their ability to induce apoptosis in tumor cells .

3. Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They can act as inhibitors of cyclooxygenase enzymes (COX), which are involved in the inflammatory process . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Research Findings and Case Studies

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that its biological activities may be attributed to the following:

- Interaction with Enzymatic Pathways : The aldehyde group may participate in nucleophilic attacks on enzyme active sites, thereby inhibiting their function.

- Cellular Uptake and Modulation : The lipophilicity afforded by the prop-2-en-1-yloxy group could enhance cellular uptake, allowing for greater bioavailability and efficacy.

Comparison with Similar Compounds

Key Observations :

- The allyloxy group’s flexibility may reduce steric hindrance, improving accessibility for chemical reactions or target binding in biological systems.

- Aromatic substituents (e.g., phenoxy) enhance intermolecular interactions in the solid state, as seen in and , where dihedral angles between the pyrazole ring and aryl groups range from 45.99° to 86.5°, stabilizing crystal packing .

Key Observations :

- Electron-rich substituents (e.g., furan, thiophene) enhance antimicrobial potency by improving target binding or membrane penetration .

Crystallographic and Physicochemical Comparisons

Crystallographic studies highlight substituent-dependent packing patterns:

Key Observations :

- Bulky substituents (e.g., 3-methylphenoxy) induce larger dihedral angles, reducing coplanarity and favoring weaker interactions like C–H···O .

- Allyloxy’s flexibility may result in variable conformations, complicating crystallization but enabling diverse solid-state architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.